2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an ethoxy group, a methylsulfonyl group, and a pyridazinylphenyl moiety. It is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, including the formation of the pyridazinylphenyl intermediate and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl benzoate, while reduction of nitro groups can produce aniline derivatives.
Scientific Research Applications
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds are known for their anti-HIV activity.
Uniqueness
2-ethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may contribute to its enhanced solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N3O4S/c1-3-27-18-10-5-4-9-16(18)20(24)21-15-8-6-7-14(13-15)17-11-12-19(23-22-17)28(2,25)26/h4-13H,3H2,1-2H3,(H,21,24) |
InChI Key |
BLGNTSMCAKZOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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